molecular formula C7H14O2 B14730143 1,3-Dioxolane, 2-(2-methylpropyl) CAS No. 6135-52-0

1,3-Dioxolane, 2-(2-methylpropyl)

Cat. No.: B14730143
CAS No.: 6135-52-0
M. Wt: 130.18 g/mol
InChI Key: NLSSIIZCHYEPNV-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-(2-methylpropyl): is a heterocyclic organic compound with the molecular formula C₈H₁₆O₂. It is a derivative of 1,3-dioxolane, where one of the hydrogen atoms is replaced by a 2-methylpropyl group. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dioxolane, 2-(2-methylpropyl) can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of 1,3-dioxolane, 2-(2-methylpropyl) follows similar principles but on a larger scale. The use of continuous reactors and efficient water removal techniques ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxolane, 2-(2-methylpropyl) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,3-Dioxolane, 2-(2-methylpropyl) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dioxolane, 2-(2-methylpropyl) involves its ability to form stable cyclic acetals and ketals. This stability allows it to protect carbonyl groups during chemical transformations. The compound interacts with molecular targets through acetalization or ketalization, forming stable intermediates that prevent unwanted side reactions .

Comparison with Similar Compounds

Uniqueness: 1,3-Dioxolane, 2-(2-methylpropyl) is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective protection of carbonyl groups and stability under various reaction conditions.

Properties

CAS No.

6135-52-0

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

2-(2-methylpropyl)-1,3-dioxolane

InChI

InChI=1S/C7H14O2/c1-6(2)5-7-8-3-4-9-7/h6-7H,3-5H2,1-2H3

InChI Key

NLSSIIZCHYEPNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1OCCO1

Origin of Product

United States

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